Tariquidar dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます .

工業生産方法: タリキダール二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収量と純度を最適化するために、高性能液体クロマトグラフィー(HPLC)などの高度な技術を精製に使用することがよくあります .

化学反応の分析

反応の種類: タリキダール二塩酸塩は、主に様々な官能基の存在のために置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加することができます .

一般的な試薬と条件: タリキダール二塩酸塩を含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基が含まれます。 条件は、目的の反応によって異なり、温度とpHは重要な要素です .

主な生成物: これらの反応から生成される主な生成物は、通常、タリキダール二塩酸塩の誘導体であり、コア構造は保持されていますが、官能基が修飾されています .

4. 科学研究への応用

タリキダール二塩酸塩は、科学研究において幅広い応用があります。

科学的研究の応用

Cancer Treatment

Tariquidar is primarily investigated as an adjuvant therapy in cancer treatment to overcome drug resistance:

- Mechanism : It inhibits P-glycoprotein, which is responsible for the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their intracellular concentrations.

- Clinical Trials : Despite its potential, clinical trials have shown mixed results. For instance, studies indicated that while tariquidar could enhance the efficacy of drugs like doxorubicin and mitoxantrone in vitro, it failed to produce significant improvements in clinical settings for reversing drug resistance in tumors .

Imaging Applications

Tariquidar has been utilized in imaging studies to assess P-glycoprotein expression:

- Positron Emission Tomography (PET) : Research using [11C]tariquidar as a radiotracer demonstrated its capability to visualize P-glycoprotein levels in murine models. Studies showed that [11C]tariquidar retention was significantly higher in P-glycoprotein overexpressing tumors compared to controls .

Pharmacological Research

In pharmacological research, tariquidar is employed to study drug interactions and transport mechanisms:

- Substrate for Breast Cancer Resistance Protein (BCRP) : At lower concentrations, tariquidar acts as a substrate for BCRP, while at higher concentrations (>100 nM), it inhibits BCRP activity. This dual role complicates its use in therapeutic contexts but provides valuable insights into transporter dynamics .

Reversal of Multidrug Resistance

Tariquidar's ability to reverse multidrug resistance has been extensively studied:

- In Vitro Studies : It has been shown to potentiate the cytotoxic effects of various chemotherapeutic agents across multiple multidrug-resistant cell lines .

- Resistance Mechanisms : By inhibiting P-glycoprotein and BCRP, tariquidar helps maintain higher intracellular concentrations of anticancer drugs, potentially leading to improved therapeutic outcomes.

作用機序

タリキダール二塩酸塩は、P-糖タンパク質に結合し、その機能を排出ポンプとして阻害することで効果を発揮します。 この阻害により、細胞内への化学療法薬の濃度が上昇し、その有効性が向上します . 分子標的は、P-糖タンパク質のH結合部位を含み、関連する経路は薬物輸送および耐性メカニズムに関連しています .

類似化合物:

- エラクリダール

- ベラパミル

- シクロスポリンA

比較: タリキダール二塩酸塩は、P-糖タンパク質阻害剤としての高い特異性と効力で独特です。 他の類似化合物とは異なり、有意なオフターゲット効果を示さず、がん治療における多剤耐性を克服するためのより適した候補となります .

類似化合物との比較

- Elacridar

- Verapamil

- Cyclosporine A

Comparison: Tariquidar dihydrochloride is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike other similar compounds, it does not exhibit significant off-target effects, making it a more suitable candidate for reversing multidrug resistance in cancer therapy .

生物活性

Tariquidar dihydrochloride is a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance (MDR) in cancer therapy. This compound has been extensively studied for its biological activity, particularly in the context of enhancing the efficacy of chemotherapeutic agents and its role in modulating drug transport across biological membranes.

P-Glycoprotein Inhibition

Tariquidar acts primarily as a non-competitive inhibitor of P-gp, which is responsible for the efflux of various drugs out of cells. It has been shown to have an IC50 value as low as 5.1 nM, indicating its high potency against P-gp . At low concentrations, tariquidar selectively inhibits P-gp, while at higher concentrations (≥100 nM), it also inhibits breast cancer resistance protein (BCRP) .

Dual Role as Substrate and Inhibitor

Interestingly, tariquidar functions as a substrate for BCRP at low concentrations and transitions to an inhibitor at higher concentrations. This dual role is significant as it highlights the complexity of its interactions with different transporters, which can influence drug delivery and resistance mechanisms in cancer cells .

Pharmacokinetics and Efficacy

Tariquidar has been evaluated in various studies to assess its pharmacokinetic properties and efficacy in reversing drug resistance:

- In Vivo Studies : In a pilot study involving healthy volunteers, administration of tariquidar resulted in a significant increase in the brain penetration of P-gp substrates such as (R)-11C-verapamil. The distribution volume increased by 24% and the influx rate constant by 49%, demonstrating its capability to enhance drug delivery across the blood-brain barrier (BBB) .

- Cytotoxicity Modulation : Tariquidar has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin and mitoxantrone. At a concentration of 100 nM, it decreased the resistance of P-gp-expressing cells to doxorubicin by 30-fold, underscoring its potential utility in combination therapies for cancer .

Case Studies and Clinical Trials

Despite promising preclinical results, clinical trials involving tariquidar have yielded mixed outcomes:

- Clinical Trials Overview : Tariquidar was evaluated in several clinical trials aimed at assessing its effectiveness in reversing MDR in cancer patients. However, many trials reported negative results regarding its ability to improve therapeutic outcomes when used alongside standard chemotherapy .

- Efficacy Indicators : In studies where efficacy was measured through surrogate markers like rhodamine-123 efflux from lymphocytes, significant inhibition was observed, indicating successful modulation of P-gp activity .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| P-Glycoprotein IC50 | 5.1 nM |

| BCRP Inhibition Concentration | >100 nM |

| Effect on Doxorubicin Resistance | 30-fold reduction at 100 nM |

| Increase in Brain Penetration | +24% distribution volume for (R)-11C-verapamil |

| Clinical Trial Outcomes | Mixed; many negative results |

特性

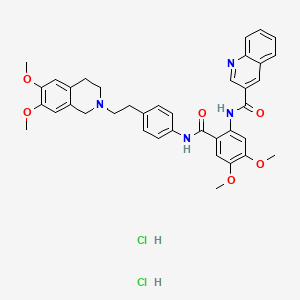

IUPAC Name |

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。